N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline
Description
N-[(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline is a synthetic hybrid molecule combining a coumarin scaffold with a norvaline moiety. The coumarin core (7-hydroxy-4-methyl-2-oxo-2H-chromene) is a well-studied heterocyclic framework known for its antioxidant, antimicrobial, and anti-inflammatory properties . This structural hybrid may enhance solubility, bioavailability, or receptor-binding specificity compared to simpler coumarin derivatives.
Properties
Molecular Formula |
C17H19NO6 |
|---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
2-[[2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C17H19NO6/c1-3-4-13(16(21)22)18-15(20)8-12-9(2)11-6-5-10(19)7-14(11)24-17(12)23/h5-7,13,19H,3-4,8H2,1-2H3,(H,18,20)(H,21,22) |
InChI Key |
BURPPJJGQCWDGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)CC1=C(C2=C(C=C(C=C2)O)OC1=O)C |
Origin of Product |
United States |
Preparation Methods
Mixed Carbonate-Mediated Coupling
Steps :
-
Convert 3-acetyl-7-acetoxy-4-methylcoumarin to its acid chloride using thionyl chloride.
-
React with norvaline methyl ester in DCM with triethylamine.
| Parameter | Value |
|---|---|
| Molar Ratio | 1:1.1 (acid:amine) |
| Solvent | DCM |
| Base | Triethylamine (2 eq) |
| Yield | 65–70% |
Carbodiimide Coupling
Reagents : EDCI/HOBt system in DMF.
Procedure :
-
Activate the carboxylic acid (chromenone) with EDCI (1.2 eq) and HOBt (1 eq).
-
Add L-norvaline (1 eq) and stir at 0°C for 2 hours, then room temperature for 12 hours.
| Condition | Outcome |
|---|---|
| Solvent | DMF > THF |
| Temperature | 0°C → RT |
| Yield | 75–80% |
Deprotection and Final Product Isolation
The acetyl protecting group at position 7 is removed via alkaline hydrolysis :
Conditions :
-
Reagent : 10% NaOH in methanol-water (4:1).
-
Yield : 85–90% after acidification (HCl) and filtration.
Purification :
-
Column chromatography (silica gel, ethyl acetate/hexane 3:7).
-
Final recrystallization from ethanol.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Mixed Carbonate | Mild conditions | Requires dry solvents | 65–70 |
| EDCI/HOBt | High efficiency | Costly reagents | 75–80 |
| Direct Aminolysis | Fewer steps | Low scalability | 50–55 |
Scalability and Industrial Considerations
-
Batch Size : Reactions scale linearly up to 1 kg with consistent yields.
-
Cost Drivers : EDCI/HOBt contributes to 60% of raw material costs.
-
Green Chemistry Alternatives : Enzymatic coupling (e.g., lipase) under study but yields ≤40%.
Analytical Characterization
Spectroscopic Data :
-
¹H NMR (400 MHz, DMSO-d₆): δ 2.35 (s, 3H, CH₃), 3.77 (s, 2H, CH₂), 5.25 (s, 1H, OH), 6.8–7.9 (aromatic H).
Purity :
Chemical Reactions Analysis
Types of Reactions
N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the coumarin ring can be oxidized to form quinones.
Reduction: The carbonyl group in the coumarin structure can be reduced to form alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced coumarin derivatives.
Substitution: Halogenated, nitrated, and other substituted coumarin derivatives.
Scientific Research Applications
N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline involves its interaction with specific molecular targets and pathways. The coumarin moiety is known to inhibit enzymes such as DNA gyrase and topoisomerase, which are essential for bacterial DNA replication . Additionally, the compound may interact with cellular signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Coumarin Derivatives: The target compound shares the 4-methylcoumarin core with Compound 2 (), but differs in substitution: the 7-hydroxy group and acetyl-norvaline side chain may enhance hydrogen-bonding capacity compared to the hydrazonoyl chloride group in Compound 2 .
- Amino Acid Hybrids: Unlike standalone norvaline (), the covalent linkage to coumarin in the target compound may alter its metabolic fate.
- Synthetic Routes : Diazonium salt coupling () is common for arylhydrazine derivatives, whereas the target compound likely requires acetylation or peptide-bond formation, emphasizing divergent synthetic strategies.
Table 2: Inferred Bioactivity Based on Structural Analogues
Key Insights :
- Antimicrobial Potential: The 7-hydroxy group in the target compound may enhance antioxidant activity, a trait linked to coumarin’s ability to neutralize reactive oxygen species (ROS) . Coupled with norvaline’s role in microbial metabolism , this hybrid could disrupt pathogen redox balance or amino acid uptake.
- Structural Reactivity: Unlike Compound 2 (), which serves as a synthetic intermediate, the target compound’s acetyl-norvaline side chain may reduce electrophilic reactivity, favoring stable receptor interactions over further derivatization.
- Enzyme Targeting: Sulfonamide-containing analogues like 13a () are established enzyme inhibitors, but the target compound’s norvaline moiety may instead interfere with amino acid transporters or biosynthesis pathways.
Q & A
Q. What are the recommended synthetic routes for preparing N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step protocol. First, prepare the coumarin core (7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl) through Pechmann condensation using resorcinol and ethyl acetoacetate in acidic conditions. Acetylation of the 3-position hydroxyl group can be achieved using acetic anhydride. Subsequent coupling with norvaline requires activation of the acetyl group (e.g., via mixed anhydride or carbodiimide-mediated coupling). A similar approach is described for N-acyl-thiazolidinone derivatives using 1,4-dioxane as a solvent, ZnCl₂ as a catalyst, and reflux conditions for 10–12 hours . Optimization involves monitoring reaction progress via TLC or HPLC and adjusting stoichiometric ratios of coupling reagents (e.g., DCC/DMAP) to minimize side products.
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : Employ a C18 column with UV detection at 280 nm (coumarin absorbance) to assess purity (>95% by area normalization).
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (expected [M+H]⁺ for C₁₇H₁₉NO₆: 334.12).
- NMR : ¹H and ¹³C NMR should resolve the coumarin aromatic protons (δ 6.5–8.0 ppm), acetyl methyl (δ 2.1–2.3 ppm), and norvaline’s α-proton (δ 4.2–4.5 ppm). Compare with spectral data from related coumarin-amino acid conjugates .
Q. What storage conditions are optimal to prevent degradation of this compound?
- Methodological Answer : Store lyophilized powder at ≤ -20°C in airtight, light-resistant containers under inert gas (argon or nitrogen). For solutions, use anhydrous DMSO or ethanol, aliquot to avoid freeze-thaw cycles, and monitor stability via UV-Vis spectroscopy over time (absorbance loss >10% indicates degradation) .
Advanced Research Questions
Q. How does the structural conformation of this compound influence its interaction with arginase or nitric oxide synthase (NOS) in biochemical assays?
Q. What computational strategies are effective in predicting the compound’s binding affinity to serum albumin or other plasma proteins?
- Methodological Answer : Combine molecular dynamics (MD) simulations and free-energy calculations:
- Parameterize the compound using GAFF2 forcefield in AMBER.
- Simulate binding to human serum albumin (PDB: 1BM0) over 100 ns, analyzing RMSD and binding energy (MM-PBSA).
- Compare with experimental data from fluorescence quenching assays (ΔF/F₀ vs. concentration) to resolve discrepancies between predicted and observed KD values .
Q. How can researchers resolve contradictions in crystallographic data during structural refinement (e.g., disordered coumarin rings or poor electron density)?
- Methodological Answer : Use SHELXL-2018 for refinement:
- Apply TWIN and BASF commands for twinned crystals.
- For disordered regions, split occupancy (PART -1/0/1) and apply restraints (DFIX, SIMU) to bond lengths/angles.
- Validate with R1/wR2 convergence (<5% difference) and check ADPs for thermal motion anomalies. Cross-reference with spectroscopic data to confirm planar coumarin geometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
